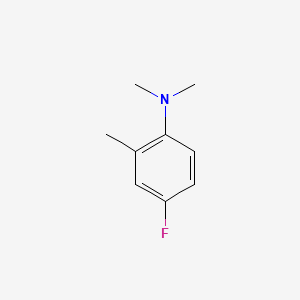
4-Fluoro-N,N,2-trimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Fluoro-N,N,2-trimethylaniline is a useful research compound. Its molecular formula is C9H12FN and its molecular weight is 153.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Fluoro-N,N,2-trimethylaniline is a derivative of aniline that has garnered interest due to its potential biological activities. This compound is characterized by a fluorine atom substitution at the para position and three methyl groups on the nitrogen atom, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
This compound has the chemical formula C9H12FN and a molecular weight of approximately 165.20 g/mol. Its structure can be represented as follows:
Pharmacological Activities
The biological activity of this compound has been studied in various contexts, including its effects on cancer cells and its potential as an antimicrobial agent.
Anticancer Activity
Research indicates that derivatives of trimethylaniline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that similar compounds can induce apoptosis in leukemia cells and exhibit activity against multidrug-resistant cell lines. Specifically, analogs of trimethylaniline have shown comparable antileukemic activity to established chemotherapeutics like mitoxantrone .
Table 1: Cytotoxicity of Trimethylaniline Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 (Leukemia) | 15 | Induction of apoptosis |
| N,N-Dimethyl-2-fluoroaniline | MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |
| N,N-Dimethyl-4-chloroaniline | A549 (Lung Cancer) | 25 | Disruption of mitochondrial function |
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections . The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Some derivatives may interfere with the cell cycle progression, particularly at the G1/S checkpoint.
- Antibacterial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function as a competitive inhibitor for key enzymes involved in bacterial metabolism.
Case Studies
Several case studies have highlighted the biological relevance of compounds related to this compound:
- Study on Cytotoxicity : A study involving various aniline derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects against human leukemia cell lines .
- Antimicrobial Testing : In vitro tests showed that specific derivatives had potent antibacterial properties against both Gram-positive and Gram-negative bacteria, underscoring their potential as therapeutic agents .
Properties
CAS No. |
35122-83-9 |
|---|---|
Molecular Formula |
C9H12FN |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
4-fluoro-N,N,2-trimethylaniline |
InChI |
InChI=1S/C9H12FN/c1-7-6-8(10)4-5-9(7)11(2)3/h4-6H,1-3H3 |
InChI Key |
XCGOAKAAORSAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















